2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-amino-4-(phenylsulfonyl)-3-(p-tolylamino)-1H-pyrazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H27N5O3S and its molecular weight is 489.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
- A study by Alsaedi, Farghaly, and Shaaban (2019) describes the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, showing significant antimicrobial activities, often exceeding the activity of reference drugs. This research indicates the potential of such compounds in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Reactivity Studies and Antimicrobial Activity
- Fahim and Ismael (2019) investigated the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives with nitrogen-based nucleophiles. This research led to the creation of several novel compounds, which displayed good antimicrobial activity, further highlighting the relevance of these compounds in medicinal chemistry (Fahim & Ismael, 2019).
Synthesis and Evaluation of Heterocyclic Compounds
- In a study by Darwish et al. (2014), new heterocyclic compounds incorporating sulfamoyl moiety were synthesized, showing promising results in vitro for both antibacterial and antifungal activities. This research supports the use of these compounds in antimicrobial therapies (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Isoxazole-Based Heterocycles Synthesis
- Another study by Darwish, Atia, and Farag (2014) focuses on the synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety. These compounds were also evaluated for their in vitro antibacterial and antifungal activities, showing promising results and indicating their potential in antimicrobial drug development (Darwish, Atia, & Farag, 2014).
Antimicrobial Activities of Thiazole and Pyrazole Derivatives
- Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety and evaluated their antimicrobial agents. Some compounds exhibited promising activities, suggesting their potential application in antimicrobial drug discovery (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. This study demonstrates the potential of these compounds in developing antioxidant therapies (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(4-methylanilino)pyrazol-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-17-9-12-20(13-10-17)29-26-24(35(33,34)22-7-5-4-6-8-22)25(27)31(30-26)16-23(32)28-21-14-11-18(2)19(3)15-21/h4-15H,16,27H2,1-3H3,(H,28,32)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZFRWQMDGRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.